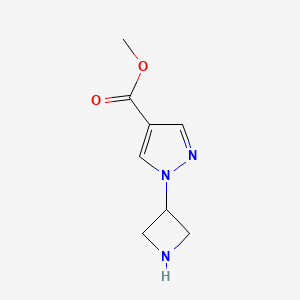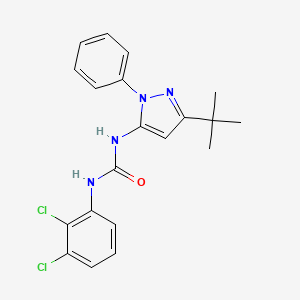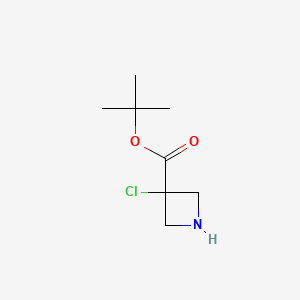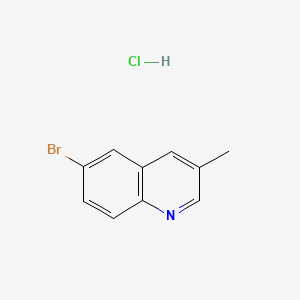
2-Bromo-6-isocyanatobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-isocyanatobenzonitrile is an organic compound with the molecular formula C8H3BrN2O. It is a derivative of benzonitrile, featuring both a bromine atom and an isocyanate group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of 2-aminobenzonitrile to form 2-bromo-6-aminobenzonitrile, which is then treated with phosgene to introduce the isocyanate group .
Industrial Production Methods
Industrial production of 2-Bromo-6-isocyanatobenzonitrile may involve large-scale bromination and subsequent isocyanation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of appropriate solvents, catalysts, and temperature control is crucial in these processes .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-isocyanatobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Addition Reactions: Reagents such as primary and secondary amines, alcohols, and water.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Products include substituted benzonitriles with various functional groups.
Addition Reactions: Products include ureas, carbamates, and other derivatives.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
2-Bromo-6-isocyanatobenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-6-isocyanatobenzonitrile involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable adducts. This reactivity is exploited in various synthetic applications to form ureas, carbamates, and other derivatives .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-chlorobenzonitrile
- 2-Bromo-6-fluorobenzonitrile
- 2-Bromo-6-methylbenzonitrile
Uniqueness
2-Bromo-6-isocyanatobenzonitrile is unique due to the presence of both a bromine atom and an isocyanate group on the benzene ring. This combination of functional groups provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H3BrN2O |
|---|---|
Molecular Weight |
223.03 g/mol |
IUPAC Name |
2-bromo-6-isocyanatobenzonitrile |
InChI |
InChI=1S/C8H3BrN2O/c9-7-2-1-3-8(11-5-12)6(7)4-10/h1-3H |
InChI Key |
FXDSXQZZWNQQNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C#N)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzyl 5-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13509338.png)







![2-[6-(4-Chloro-2-fluorophenyl)pyridin-2-yl]-2,2-difluoroacetic acid](/img/structure/B13509410.png)
![2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-aminedihydrochloride](/img/structure/B13509412.png)
